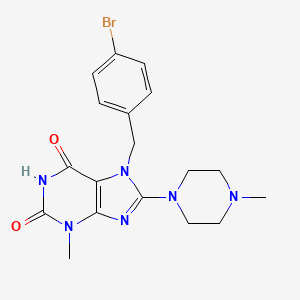

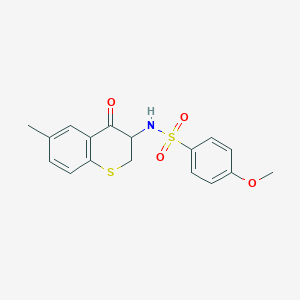

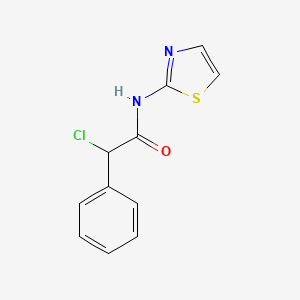

4-(((3-烯丙基-4-氧代-3,4-二氢喹唑啉-2-基)硫代)甲基)-N-(2-羟乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-oxoquinazoline derivatives involves strategic chemical reactions to introduce various functional groups that can enhance the biological activity of these compounds. In the first paper, a series of novel 4-oxoquinazoline-based N-hydroxypropenamides were designed and synthesized. These compounds were evaluated for their inhibitory activities against histone deacetylase (HDAC) and showed good to potent activity . The second paper discusses the synthesis of 3-methylquinazolinone derivatives, which are structurally related to 4-oxoquinazoline, and their antiproliferative activities against tumor cells . The third paper presents the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thione analogs, which are synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones or thiones .

Molecular Structure Analysis

The molecular structure of 4-oxoquinazoline derivatives plays a crucial role in their biological activity. Docking studies carried out on the HDAC6 isoform for the compounds synthesized in the first paper revealed important features contributing to the inhibitory activity . Similarly, molecular docking studies of the 3-methylquinazolinone derivatives in the second paper showed the potential of these compounds to form many hydrogen bonds with the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK), which is crucial for their antiproliferative activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-oxoquinazoline derivatives are critical for introducing bioactive functional groups. The first paper details the introduction of the N-hydroxypropenamide functionality at different positions on the quinazoline skeleton, which significantly affects the potency of the compounds . The third paper describes the one-step synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thione analogs, showcasing the versatility of the synthetic routes for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxoquinazoline derivatives, such as solubility, stability, and reactivity, are essential for their biological efficacy and drug-likeness. While the papers provided do not explicitly discuss these properties, they can be inferred from the synthesis methods and biological evaluations. For instance, the cytotoxicity and HDAC inhibitory activity of the compounds in the first paper suggest that these derivatives have the necessary chemical properties to interact with biological targets . The antiproliferative activities and ADMET studies of the compounds in the second paper indicate that these derivatives have favorable physical and chemical properties for drug development .

科学研究应用

合成应用

该化合物及其衍生物是合成复杂分子的关键中间体。研究突出了它们在创建各种杂环化合物中的用处,例如恶唑啉和喹唑啉酮,它们因其化学和生物学特性而意义重大。例如,它们参与不对称合成和 α-羟基羧酸衍生物的创造展示了它们在化学反应中的多功能性,为开发具有潜在药理用途的物质提供了途径 (Trost, Dogra, & Franzini, 2004)。

抗增殖活性

对喹唑啉酮衍生物的研究表明,它们对各种肿瘤细胞系具有显着的抗增殖活性。通过它们的结构活性关系,发现这些化合物可抑制表皮生长因子受体酪氨酸激酶 (EGFRwt-TK),显示出作为新型抗癌药物的潜力。探索这些衍生物的抗增殖作用,特别是在诱导细胞凋亡和细胞周期停滞方面,表明它们在开发针对癌症的新型治疗剂方面的重要性 (Zhang et al., 2021)。

抗菌特性

已合成并评估了喹唑啉酮和噻唑烷酮衍生物对一系列细菌和真菌菌株的抗菌活性。该研究强调了它们作为抗菌剂的潜力,一些化合物表现出显着的体外抗菌和抗真菌活性。鉴于抗生素耐药性的上升,这一应用在寻找新的抗菌物质的持续探索中至关重要 (Desai, Dodiya, & Shihora, 2011)。

属性

IUPAC Name |

N-(2-hydroxyethyl)-4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-2-12-24-20(27)17-5-3-4-6-18(17)23-21(24)28-14-15-7-9-16(10-8-15)19(26)22-11-13-25/h2-10,25H,1,11-14H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLHJKOWWQWJFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)

![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)

![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)